4-(4-Formylphenyl)-3-methylbenzoic acid
Description
4-(4-Formylphenyl)-3-methylbenzoic acid is a benzoic acid derivative featuring a formyl group (-CHO) at the para position of one phenyl ring and a methyl group (-CH₃) at the meta position of the adjacent benzoic acid moiety. This compound combines aromatic, electron-withdrawing (carboxylic acid and formyl), and alkyl substituents, making it a versatile intermediate in organic synthesis, pharmaceuticals, and materials science.
Properties
IUPAC Name |
4-(4-formylphenyl)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10-8-13(15(17)18)6-7-14(10)12-4-2-11(9-16)3-5-12/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYBHDYCRMSUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688896 | |
| Record name | 4'-Formyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261946-19-3 | |
| Record name | 4'-Formyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formylphenyl)-3-methylbenzoic acid typically involves the formylation of 3-methylbenzoic acid. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group onto the aromatic ring. The reaction is carried out under controlled conditions to ensure the selective formylation of the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale formylation processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for further applications in various industries.
Chemical Reactions Analysis
Types of Reactions
4-(4-Formylphenyl)-3-methylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid, sulfonation with concentrated sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(4-Carboxyphenyl)-3-methylbenzoic acid.
Reduction: 4-(4-Hydroxymethylphenyl)-3-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Formylphenyl)-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Formylphenyl)-3-methylbenzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to yield desired products. In biological systems, its formyl group can participate in biochemical reactions, potentially interacting with enzymes and other molecular targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 4-(4-Formylphenyl)-3-methylbenzoic acid and related compounds:
Physicochemical Properties
Acidity and Solubility :
- The carboxylic acid group in this compound enhances water solubility compared to its ester analog (4-Formylphenyl 3-methylbenzoate, 240.25 g/mol) . The ester’s lower polarity makes it more soluble in organic solvents.
- Fluorinated derivatives, such as 4-(4-Carboxy-3-fluorophenyl)-3-methylbenzoic acid (C₁₅H₁₁FO₄, 274.2 g/mol), exhibit reduced basicity due to the electron-withdrawing fluorine atom, altering reactivity in coupling reactions .
Thermal Stability :
Research Findings and Trends
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